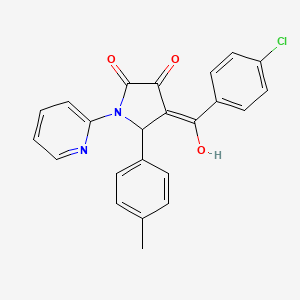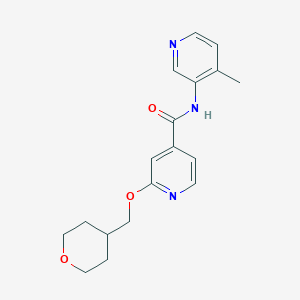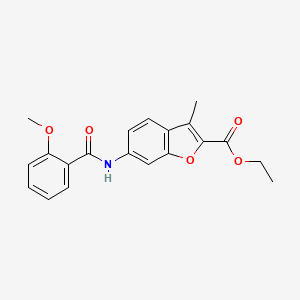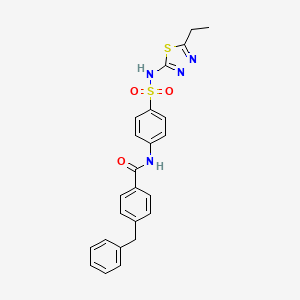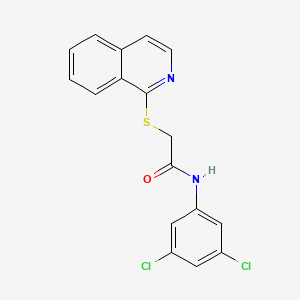
N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide, commonly known as DIDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIDS is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
DIDS exerts its effects by inhibiting the activity of various ion transporters and channels. DIDS has been shown to inhibit the activity of chloride channels, Na+/H+ exchanger, and multidrug resistance protein, among others. DIDS binds to these proteins and prevents their normal function, leading to changes in cellular activity.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. In neuroscience, DIDS has been shown to increase the excitability of neurons by inhibiting the activity of chloride channels. In cardiology, DIDS has been shown to increase the intracellular pH of cardiac cells by inhibiting the activity of the Na+/H+ exchanger. In oncology, DIDS has been shown to increase the sensitivity of cancer cells to chemotherapy by inhibiting the activity of the multidrug resistance protein.
Avantages Et Limitations Des Expériences En Laboratoire
DIDS has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds used in research. DIDS is also stable and has a long shelf life. However, DIDS has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its broad range of biochemical and physiological effects.
Orientations Futures
There are several future directions for research on DIDS. One area of interest is the development of more selective inhibitors of specific ion transporters and channels. Another area of interest is the development of new therapeutic applications for DIDS, particularly in the fields of neuroscience, cardiology, and oncology. Finally, further research is needed to elucidate the mechanisms of action of DIDS and its effects on cellular activity.
Méthodes De Synthèse
The synthesis of DIDS involves the reaction of 3,5-dichloroaniline with isoquinoline-1-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with chloroacetyl chloride to yield DIDS.
Applications De Recherche Scientifique
DIDS has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cardiology, and oncology. In neuroscience, DIDS has been shown to inhibit the activity of chloride channels, which are involved in the regulation of neuronal excitability. In cardiology, DIDS has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH. In oncology, DIDS has been shown to inhibit the activity of the multidrug resistance protein, which is involved in the resistance of cancer cells to chemotherapy.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-isoquinolin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-12-7-13(19)9-14(8-12)21-16(22)10-23-17-15-4-2-1-3-11(15)5-6-20-17/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVHTDFLTCLZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-Chloro-5-fluoropyridine-3-carbonyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B2786231.png)
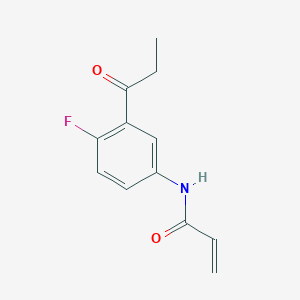
![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2786235.png)
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)
![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)
![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)

